molecular formula C8H12O3 B13561649 3-Cyclopropyloxolane-3-carboxylic acid

3-Cyclopropyloxolane-3-carboxylic acid

Cat. No.: B13561649
M. Wt: 156.18 g/mol
InChI Key: QVYAOHBRWDBGQL-UHFFFAOYSA-N
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Description

3-Cyclopropyloxolane-3-carboxylic acid is a chemical compound with the molecular formula C9H14O3 . It features a cyclopropyl group fused to an oxolane (tetrahydrofuran) ring, a structure that serves as a valuable scaffold in medicinal chemistry. Compounds containing cyclopropane and carboxylic acid moieties are of significant interest in the development of novel pharmaceutical agents. Specifically, cyclopropane carboxylic acid derivatives have been investigated for their potential as inhibitors of leukotriene biosynthesis, which plays a key role in inflammatory pathways . This suggests potential research applications for this compound in the study and development of treatments for inflammatory and respiratory system diseases . The structural complexity of such cyclopropane-containing molecules, often accessed through modern synthetic methods like photoredox-catalyzed decarboxylative reactions, makes them versatile intermediates for building more complex, functionalized target molecules . As a specialized building block, this compound is intended for use by qualified researchers in a controlled laboratory setting. It is not for diagnostic or therapeutic use, and it is strictly prohibited for personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3-cyclopropyloxolane-3-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-7(10)8(6-1-2-6)3-4-11-5-8/h6H,1-5H2,(H,9,10)

InChI Key

QVYAOHBRWDBGQL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CCOC2)C(=O)O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3 Cyclopropyloxolane 3 Carboxylic Acid

Reactions of the Carboxylic Acid Functionality

The reactivity of the carboxylic acid group (-COOH) is centered around the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton. Reactions typically involve nucleophilic acyl substitution, where the -OH group is replaced by another nucleophile, or transformations involving the carboxyl group as a whole, such as reduction or decarboxylation.

The conversion of 3-Cyclopropyloxolane-3-carboxylic acid into its derivatives like esters, amides, and acyl chlorides is fundamental to its application in organic synthesis. These transformations proceed via nucleophilic acyl substitution. libretexts.orgkhanacademy.org Acyl chlorides are generally the most reactive derivatives, followed by anhydrides, esters, and amides. libretexts.orgbritannica.com The hydroxyl group of a carboxylic acid is a poor leaving group, and therefore, direct reaction with nucleophiles is often difficult. orgoreview.comlibretexts.org Consequently, the carboxylic acid typically requires activation to facilitate the substitution.

Fischer esterification is a classic acid-catalyzed reaction that converts a carboxylic acid and an alcohol into an ester and water. masterorganicchemistry.compatsnap.com For this compound, this reaction would involve heating with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comjk-sci.com The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. masterorganicchemistry.comjk-sci.com This is typically accomplished by using a large excess of the alcohol or by removing the water as it is formed, for instance, through azeotropic distillation. jk-sci.commasterorganicchemistry.com

The mechanism of Fischer esterification involves several reversible steps: masterorganicchemistry.commasterorganicchemistry.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. patsnap.commasterorganicchemistry.com

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. patsnap.commasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

Due to the tertiary nature of the carboxylic acid in this compound, steric hindrance may slow the rate of reaction. rug.nl Alternative methods for hindered esters might involve conversion to the acyl chloride first or using alkylation of the corresponding carboxylate salt. jk-sci.com

ReactantReagentCatalystExpected Product
This compoundMethanol (excess)H₂SO₄ (catalytic)Methyl 3-cyclopropyloxolane-3-carboxylate
This compoundEthanol (excess)TsOH (catalytic)Ethyl 3-cyclopropyloxolane-3-carboxylate

Table 1: Illustrative Examples of Fischer Esterification.

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient. This is because amines are basic and will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. khanacademy.orgorgoreview.comchemistrysteps.com To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are employed to activate the carboxylic acid. orgoreview.comchemistrysteps.com

The DCC-mediated coupling mechanism proceeds as follows:

Activation of the Carboxylic Acid: The carboxylic acid adds to one of the double bonds of the DCC molecule. This begins with the protonation of a nitrogen on DCC by the carboxylic acid. jove.com The resulting carboxylate then attacks the protonated DCC to form a highly reactive O-acylisourea intermediate. orgoreview.comjove.comfishersci.co.uk This intermediate contains an excellent leaving group.

Nucleophilic Attack by Amine: The amine, acting as a nucleophile, attacks the carbonyl carbon of the O-acylisourea intermediate. libretexts.orgyoutube.com

Formation of Amide: A tetrahedral intermediate is formed, which then collapses to yield the amide product and a stable byproduct, N,N'-dicyclohexylurea (DCU). orgoreview.comjove.com DCU is a solid that precipitates from most common organic solvents, which facilitates its removal from the reaction mixture.

This method is highly effective and is a cornerstone of peptide synthesis. orgoreview.comlibretexts.org It is well-suited for forming amides from this compound with various primary and secondary amines at room temperature, with typical reaction yields being quite good (70-90%). chemistrysteps.com

ReactantAmineReagentExpected Product
This compoundBenzylamineDCCN-Benzyl-3-cyclopropyloxolane-3-carboxamide
This compoundMorpholineEDC, DMAP(3-Cyclopropyloxolan-3-yl)(morpholino)methanone

Table 2: Illustrative Examples of Amide Formation.

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates for the synthesis of esters, amides, and other compounds. chemguide.co.uk They can be synthesized from carboxylic acids by substituting the -OH group with a chlorine atom. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). chemguide.co.uk

Using thionyl chloride is often preferred because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.uk The reaction mechanism involves the conversion of the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon and displacing the leaving group to form the acyl chloride. libretexts.org

Similarly, phosphorus pentachloride reacts to form the acyl chloride, with phosphorus trichloride oxide (POCl₃) and HCl as byproducts. chemguide.co.uk Phosphorus trichloride yields the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uk The resulting acyl chloride, 3-cyclopropyloxolane-3-carbonyl chloride, can then be isolated, typically by distillation. chemguide.co.uk

ReactantReagentByproductsExpected Product
This compoundThionyl Chloride (SOCl₂)SO₂(g) + HCl(g)3-Cyclopropyloxolane-3-carbonyl chloride
This compoundPhosphorus Pentachloride (PCl₅)POCl₃ + HCl3-Cyclopropyloxolane-3-carbonyl chloride
This compoundPhosphorus Trichloride (PCl₃)H₃PO₃3-Cyclopropyloxolane-3-carbonyl chloride

Table 3: Illustrative Examples of Acyl Chloride Formation.

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. britannica.com Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. britannica.comchemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. chemguide.co.uklibretexts.org The reaction requires an excess of LiAlH₄ because the first equivalent of the hydride is consumed in an acid-base reaction with the acidic proton of the carboxylic acid, producing hydrogen gas and a lithium carboxylate salt. masterorganicchemistry.com Subsequent hydride additions reduce the carboxylate to the primary alcohol. orgosolver.com The reaction is typically carried out in a dry ether solvent, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk

The reduction proceeds through an aldehyde intermediate, but this aldehyde is more reactive than the starting carboxylic acid and is immediately reduced further to the alcohol. chemguide.co.uklibretexts.org Therefore, it is not possible to isolate the aldehyde from the direct reduction of a carboxylic acid with LiAlH₄. chemguide.co.uklibretexts.org

To obtain the corresponding aldehyde, (3-cyclopropyloxolan-3-yl)methanal, a two-step indirect approach is necessary. britannica.comchemistrysteps.com

The carboxylic acid is first converted to a more reactive derivative, typically an acyl chloride, as described in section 3.1.1.3. britannica.com

The acyl chloride is then treated with a milder, sterically hindered reducing agent, such as lithium tri(tert-butoxy)aluminum hydride (LiAl(Ot-Bu)₃H). chemistrysteps.com This reagent is less reactive than LiAlH₄ and will reduce the acyl chloride to the aldehyde, which can then be isolated because it reacts slowly with the bulky reducing agent. libretexts.orgchemistrysteps.com

ReactantReagent(s)Expected ProductProduct Type
This compound1. LiAlH₄ (excess) 2. H₃O⁺(3-Cyclopropyloxolan-3-yl)methanolPrimary Alcohol
This compound1. SOCl₂ 2. LiAl(Ot-Bu)₃H(3-Cyclopropyloxolan-3-yl)methanalAldehyde

Table 4: Illustrative Examples of Reduction Reactions.

Decarboxylation is the removal of a carboxyl group, which is released as carbon dioxide (CO₂). While simple carboxylic acids are generally stable to heat, certain structural features can facilitate this reaction. For cyclopropane (B1198618) carboxylic acids, thermal decarboxylation can be complex and may involve rearrangement.

Research on α-(carbonyl)cyclopropane carboxylic acids has shown that thermal decarboxylation can lead to ring-opening of the cyclopropyl (B3062369) group to form an α-allyl-β-keto acid system, which then decarboxylates and rearranges to form substituted 4,5-dihydrofurans. arkat-usa.orgresearchgate.net It has been demonstrated that in the decarboxylation of cyclopropane carboxylic acid itself, ring-opening precedes the loss of CO₂, ultimately yielding propene. arkat-usa.orgumich.edu The presence of two adjacent carbonyl systems (one from the carboxyl group and the other from the oxolane ring ether oxygen) in this compound could potentially facilitate a similar ring-opening process of the cyclopropane ring under thermal conditions. The poor yield sometimes observed in reactions involving cyclopropyl carboxylic acids can be attributed to the challenges in generating and controlling the subsequent reactions of cyclopropyl radicals. nih.gov

Therefore, heating this compound could potentially lead not to a simple loss of CO₂, but to a more complex transformation involving the cyclopropyl ring, possibly resulting in rearranged heterocyclic products.

Formation of Carboxylic Acid Derivatives (e.g., Esters, Amides, Anhydrides, Acid Chlorides)

Transformations Involving the Oxolane Ring System

The oxolane ring, a saturated five-membered ether, is generally stable but can undergo specific transformations, particularly under harsh conditions or when activated by adjacent functional groups.

The ether linkage of the oxolane ring is susceptible to cleavage under strongly acidic conditions. Protonation of the ether oxygen by a Brønsted or Lewis acid enhances the electrophilicity of the adjacent carbon atoms, making them vulnerable to nucleophilic attack. This process can lead to the formation of a variety of chain-opened products, depending on the nucleophile present. For instance, cationic ring-opening polymerization of tetrahydrofuran (B95107) is a well-known process initiated by strong acids. nih.gov In the context of this compound, intramolecular participation by the carboxylic acid group could potentially influence the outcome of such reactions.

Some frustrated Lewis pairs (FLPs) have also been shown to activate and cleave the C-O bond of tetrahydrofuran. nih.gov This type of reaction involves the concurrent interaction of a Lewis acid and a Lewis base with the ether, leading to its ring opening.

Table 1: Representative Conditions for Oxolane (Tetrahydrofuran) Ring-Opening

Catalyst/Reagent Conditions Product Type
Strong Brønsted Acids (e.g., H₃PW₁₂O₄₀) Presence of a promoter like acetic anhydride, mild temperature Poly(tetrahydrofuran)
Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) Varies with substrate and nucleophile Ring-opened ethers, diols, etc.
Frustrated Lewis Pairs (FLPs) Specific intramolecular P/Al-based FLPs Zwitterionic ring-opened products

Direct functionalization of the saturated oxolane core without ring-opening is challenging. However, the carbon atoms adjacent to the ether oxygen (α-positions) are activated towards radical abstraction. Photocatalytic methods have been developed for the site-selective α-C–H functionalization of tetrahydrofuran, enabling the formation of C-S and C-C bonds. rsc.org It is plausible that this compound could undergo similar transformations at its C2 and C5 positions.

Direct nucleophilic substitution on the tetrahydrofuran ring is generally not feasible unless an appropriate leaving group is present on one of the carbon atoms. nih.govorganic-chemistry.org Given the structure of the target molecule, electrophilic attack is more likely to occur at the ether oxygen, leading to the ring-opening pathways discussed previously, rather than substitution on the carbon framework.

The five-membered oxolane ring is not planar and adopts puckered conformations, primarily the envelope and twist forms, to minimize torsional strain. nih.gov In this compound, the spirocyclic fusion to a cyclopropane ring at the C3 position significantly restricts this conformational flexibility. This restriction imposes additional angle and torsional strain on the molecule.

Spiro-fused ring systems, particularly those involving small rings, often exhibit excess strain energy compared to their individual monocyclic components. researchgate.netnih.gov This increased strain can serve as a thermodynamic driving force for reactions that lead to the opening of one of the rings. Therefore, the inherent strain in the spiro[2.4]heptane core of the molecule is expected to lower the activation energy for ring-opening reactions of both the oxolane and the cyclopropane moieties, enhancing their reactivity compared to non-spirocyclic analogues.

Reactivity of the Cyclopropane Ring

The cyclopropane ring is characterized by significant ring strain (approximately 115 kJ/mol) and its carbon-carbon bonds have increased p-character, making it susceptible to reactions that lead to ring cleavage. nih.gov In the target molecule, the cyclopropane ring is substituted at C1 by both an ether oxygen (part of the oxolane ring, a donor group) and a carboxylic acid (an acceptor group). This arrangement classifies it as a donor-acceptor cyclopropane (DAC), which has a highly polarized and reactive C-C bond. nih.govresearchgate.net

Donor-acceptor cyclopropanes are highly susceptible to ring-opening reactions initiated by electrophiles or Lewis acids. acs.orgresearchgate.net The Lewis acid coordinates to the acceptor group (the carbonyl oxygen of the carboxylic acid), further polarizing the cyclopropane ring and facilitating the cleavage of the bond between the donor- and acceptor-substituted carbons. This cleavage generates a stabilized 1,3-zwitterionic intermediate that can be trapped by various nucleophiles.

Table 2: Potential Ring-Opening Reactions of the Cyclopropane Moiety

Reaction Type Reagents/Catalyst Description
Electrophilic Opening Lewis Acids (e.g., Sc(OTf)₃, AlCl₃, MgI₂) The Lewis acid activates the carboxylic acid group, promoting cleavage of the adjacent C-C bond to form a zwitterionic intermediate, which is then trapped by a nucleophile.
Halochalcogenation Chalcogenyl halides (e.g., PhSCl), MgI₂ A 1,3-addition across the cyclopropane ring, yielding a product with a halogen at one end and a chalcogenyl group at the other. acs.org
Hydrogenolysis H₂, Pd/C or Zn-AcOH Reductive cleavage of the cyclopropane C-C bond to yield a substituted propane (B168953) derivative. The Zn-AcOH system is often regioselective for DACs. organic-chemistry.org

| Radical Opening | Photoinduced electron transfer (e.g., with decatungstate catalyst) | Single-electron oxidation can lead to a radical cation that undergoes rapid ring-opening to form a β-ketoalkyl radical, which can then react with other species. chemrxiv.orgchemrxiv.org |

Hydrogenolysis is another common pathway for cyclopropane ring-opening. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can cleave the strained ring. acs.org Additionally, reductive systems such as zinc in acetic acid have proven effective for the regioselective hydrogenolysis of donor-acceptor cyclopropanes. organic-chemistry.org

One of the most powerful applications of donor-acceptor cyclopropanes is their use as three-carbon (C3) synthons in formal [3+n]-cycloaddition reactions. wiley-vch.de Under Lewis acid catalysis, the cyclopropane ring opens to form a 1,3-zwitterion, which can be intercepted by a 2π-electron component (a dipolarophile) in a formal [3+2] cycloaddition to construct a new five-membered ring. nih.govnih.govresearchgate.net

Given its structure, this compound is an excellent candidate for such reactions. The reaction would be initiated by a Lewis acid, leading to the formation of various substituted heterocyclic or carbocyclic five-membered ring systems, depending on the reaction partner.

Table 3: Predicted [3+2] Cycloaddition Reactions

Dipolarophile Catalyst Resulting Ring System
Aldehydes, Ketones Lewis Acid (e.g., AlCl₃, Sn(OTf)₂) Substituted Tetrahydrofurans acs.org
Imines Lewis Acid (e.g., Sc(OTf)₃) Substituted Pyrrolidines
Thioketenes, Thiocarbonyls Lewis Acid (e.g., Sc(OTf)₃) Substituted Tetrahydrothiophenes nih.govacs.org
Alkenes, Alkynes Lewis/Transition Metal Catalyst Substituted Cyclopentanes/Cyclopentenes

Influence of Substituents on Cyclopropane Stability and Reactivity

The stability and reactivity of the cyclopropane ring in this compound are significantly influenced by the electronic nature of the substituents at the C3 position of the oxolane ring. The geminal carboxylic acid and the ether oxygen of the oxolane ring create a "donor-acceptor" cyclopropane system. The carboxylic acid group acts as an electron-withdrawing group (acceptor), while the ether oxygen can be considered a weak donor. This electronic arrangement polarizes the cyclopropane ring, making it more susceptible to nucleophilic and electrophilic attack, often leading to ring-opening reactions.

The stability of the cyclopropane ring is intrinsically lower than that of larger cycloalkanes due to significant angle and torsional strain. However, the substituents on the cyclopropane ring can either stabilize or destabilize it. In the case of this compound, the presence of the electron-withdrawing carboxylic acid group can weaken the distal C-C bond of the cyclopropane ring, making it the most likely site for cleavage in many reactions.

Table 1: Predicted Influence of C3-Substituents on the Reactivity of the Cyclopropane Ring in this compound Analogs

C3-Substituent (in place of -COOH)Electronic EffectPredicted Effect on Cyclopropane Ring
-CNStrong Electron-WithdrawingIncreased susceptibility to nucleophilic ring-opening
-CHOStrong Electron-WithdrawingIncreased susceptibility to nucleophilic ring-opening
-CONH₂Moderate Electron-WithdrawingModerate activation towards nucleophilic attack
-CH₂OHWeak Electron-DonatingDecreased susceptibility to nucleophilic ring-opening
-CH₃Weak Electron-DonatingDecreased susceptibility to nucleophilic ring-opening

This table is illustrative and based on general principles of electronic effects on donor-acceptor cyclopropanes.

Multi-Component and Cascade Reactions Involving the Molecular Framework

The structural framework of this compound is a potential candidate for participation in multi-component reactions (MCRs) and cascade reactions, which are efficient methods for building molecular complexity in a single synthetic operation. While no specific MCRs involving this exact molecule have been reported, its functional groups suggest several possibilities.

For instance, the carboxylic acid moiety could participate in isocyanide-based MCRs like the Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, this compound could serve as the acid component, reacting with an aldehyde, an amine, and an isocyanide to generate a complex α-acylamino carboxamide. The stability of the cyclopropane ring under these conditions would be a critical factor.

Cascade reactions initiated by the ring-opening of the cyclopropane are also plausible. For example, under Lewis or Brønsted acid catalysis, the cyclopropane ring could open to form a carbocationic intermediate. This intermediate could then be trapped intramolecularly by the carboxylic acid (leading to a lactone) or intermolecularly by another nucleophile, triggering a cascade of bond-forming events. Research on other donor-acceptor cyclopropanes has shown that such cascade reactions can lead to the formation of complex heterocyclic systems.

Chemo-, Regio-, and Stereoselectivity in Complex Transformations of this compound

Any complex transformation of this compound would need to address the challenges of selectivity, given the multiple reactive sites.

Chemoselectivity would be crucial when performing reactions that could potentially involve the carboxylic acid, the oxolane ether, or the cyclopropane ring. For example, in a reduction reaction, a selective reagent would be needed to reduce the carboxylic acid without opening the cyclopropane or oxolane rings. Conversely, conditions could be chosen to favor the reductive opening of the cyclopropane while leaving the carboxylic acid intact.

Regioselectivity is a key consideration in the ring-opening of the cyclopropane. In donor-acceptor cyclopropanes, the regioselectivity of nucleophilic attack is often directed by the electronic bias from the substituents. For this compound, nucleophilic attack would be expected to occur at the carbon atom of the cyclopropane ring that is beta to the electron-withdrawing carboxylic acid group, leading to the cleavage of the most polarized and weakened C-C bond.

Stereoselectivity would be important in reactions that create new stereocenters. For instance, in a ring-opening reaction followed by the addition of a nucleophile, the stereochemical outcome would depend on the reaction mechanism (e.g., SN1 vs. SN2 type) and the directing influence of the existing stereocenter at the C3 position of the oxolane ring. The bulky cyclopropyl and carboxyl groups would likely direct incoming reagents to the opposite face of the molecule, leading to a high degree of diastereoselectivity.

Table 2: Potential Selective Transformations of this compound

Reaction TypeReagents (Hypothetical)Potential Selective OutcomeSelectivity Type
EsterificationCH₃OH, H⁺Formation of methyl 3-cyclopropyloxolane-3-carboxylateChemoselective
Amide CouplingRNH₂, coupling agentFormation of 3-cyclopropyloxolane-3-carboxamideChemoselective
Ring-OpeningNu⁻ (e.g., CN⁻)Attack at the β-carbon of the cyclopropane ringRegioselective
ReductionLiAlH₄Reduction of -COOH to -CH₂OHChemoselective
HydrogenolysisH₂, Pd/CReductive opening of the cyclopropane ringChemoselective

This table presents hypothetical reactions to illustrate the principles of selectivity.

Advanced Methodologies for Structural and Electronic Characterization of 3 Cyclopropyloxolane 3 Carboxylic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic methods can reveal detailed information about the atomic arrangement and functional groups within 3-Cyclopropyloxolane-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound would display distinct signals corresponding to each unique proton environment. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm. orgchemboulder.comlibretexts.org The protons on the oxolane ring and the cyclopropyl (B3062369) ring would resonate in the upfield region. The methylene (B1212753) protons of the oxolane ring (at C2, C4, and C5) would likely appear as complex multiplets due to spin-spin coupling. The protons of the cyclopropyl group, being in a strained ring system, would also show characteristic signals in the high-field region of the spectrum, typically between 0.2 and 1.5 ppm.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic chemical shift in the 170–185 ppm range. libretexts.orgopenstax.orgpressbooks.pub The quaternary carbon at the C3 position, bonded to the cyclopropyl group, the carboxyl group, and two other carbons of the oxolane ring, would appear in the aliphatic region. The carbons of the oxolane and cyclopropyl rings would resonate at higher field strengths. compoundchem.com

2D NMR Experiments : To unambiguously assign the ¹H and ¹³C signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the oxolane and cyclopropyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon resonances based on their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary carbon (C3) by observing its correlation with protons on the adjacent C2, C4, and cyclopropyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D NMR Correlations (HMBC)
-COOH (proton)10.0 - 13.0 (broad s)-Correlates with C3 and C=O
-COOH (carbon)-170 - 185Correlates with -COOH proton
C3 (quaternary)-40 - 55Correlates with protons at C2, C4, and cyclopropyl ring
Oxolane CH₂3.5 - 4.5 (m)60 - 80-
Cyclopropyl CH0.8 - 1.5 (m)10 - 25-
Cyclopropyl CH₂0.2 - 0.8 (m)5 - 15-

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy : The IR spectrum of this compound is dominated by absorptions from the carboxylic acid group. A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. orgchemboulder.comopenstax.orgorgchemboulder.com A sharp and intense absorption corresponding to the carbonyl (C=O) stretch would appear between 1710 and 1760 cm⁻¹. orgchemboulder.comopenstax.orgorgchemboulder.com Additionally, C-O stretching vibrations from the carboxylic acid and the oxolane ether linkage would be visible in the 1210-1320 cm⁻¹ region. orgchemboulder.comorgchemboulder.com C-H stretching vibrations from the aliphatic rings would appear just below 3000 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The C=O stretch is also a strong band in the Raman spectrum. The symmetric vibrations of the cyclopropyl and oxolane rings, which might be weak in the IR spectrum, can be more prominent in the Raman spectrum. ias.ac.inpsu.edu

Table 2: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (very broad, strong)Weak
Carboxylic AcidC=O stretch1710 - 1760 (sharp, strong)Strong
Carboxylic Acid / EtherC-O stretch1210 - 1320 (medium)Medium
Aliphatic RingsC-H stretch2850 - 3000 (medium)Strong
Aliphatic RingsC-C stretch800 - 1200 (medium)Strong

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns. libretexts.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly useful for analyzing non-volatile compounds like carboxylic acids. nih.govwaters.com

For this compound (C₈H₁₂O₃), the monoisotopic mass is 156.07864 Da. uni.lu In positive ion mode (e.g., ESI+), common adducts would include [M+H]⁺ at m/z 157.0859, [M+Na]⁺ at m/z 179.0679, and [M+NH₄]⁺ at m/z 174.1125. uni.lu In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 155.0714. uni.lu

High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, allowing for the unambiguous determination of the elemental formula.

Fragmentation analysis (MS/MS) would likely show characteristic losses. libretexts.org A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as COOH (45 Da) or the loss of CO₂ (44 Da) after initial fragmentation. libretexts.org Other significant fragments could arise from the cleavage of the oxolane or cyclopropyl rings.

Table 3: Predicted Mass Spectrometry Data for this compound
Ion / AdductPredicted m/zCommon Fragmentation LossFragment m/z
[M-H]⁻155.0714Loss of CO₂111.0810
[M+H]⁺157.0859Loss of H₂O139.0759
[M+Na]⁺179.0679Loss of COOH111.0810

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information.

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the oxolane and cyclopropyl rings. Crucially, it would establish the relative stereochemistry if the sample is a single enantiomer or a racemic mixture that crystallizes accordingly. The solid-state structure would also reveal intermolecular interactions, most notably the hydrogen-bonding patterns between the carboxylic acid groups. Carboxylic acids frequently form centrosymmetric dimers in the solid state through hydrogen bonds between their carboxyl groups. nih.gov

Chiral Analytical Techniques for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral HPLC, GC)

The carbon atom at position 3 of the oxolane ring is a chiral center. Therefore, this compound exists as a pair of enantiomers (R and S). Chiral analytical techniques are necessary to separate and quantify these enantiomers, which is critical in many applications.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. nih.govresearchgate.net The separation is achieved using a chiral stationary phase (CSP). These phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. researchgate.net

Chiral Gas Chromatography (GC) can also be employed, often after derivatization of the carboxylic acid to a more volatile ester. researchgate.netgcms.cz The separation occurs on a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. researchgate.netgcms.cz The differing interactions between the enantiomers and the chiral selector result in their separation, allowing for the determination of the enantiomeric excess (ee).

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and oxygen in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from its molecular formula, C₈H₁₂O₃.

This comparison serves to validate the empirical formula and is a crucial indicator of the sample's purity. Significant deviation between the experimental and theoretical values would suggest the presence of impurities, such as residual solvents or starting materials.

Table 4: Theoretical Elemental Composition of this compound (C₈H₁₂O₃)
ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percentage (%)
Carbon (C)12.011896.08861.52%
Hydrogen (H)1.0081212.0967.75%
Oxygen (O)15.999347.99730.73%
Total --156.181 100.00%

Computational and Theoretical Investigations of 3 Cyclopropyloxolane 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed investigation of molecular properties from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to model the behavior of organic molecules, providing a balance between accuracy and computational cost. researchgate.net For a molecule such as 3-Cyclopropyloxolane-3-carboxylic acid, these methods can elucidate its electronic characteristics, conformational preferences, and spectroscopic signatures.

The electronic structure of a molecule governs its stability, reactivity, and intermolecular interactions. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry and compute its electronic properties. nih.gov

Molecular Orbital Analysis: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. nih.gov For a carboxylic acid, the HOMO is typically localized on the non-bonding p-orbitals of the carbonyl and hydroxyl oxygen atoms. quora.com The LUMO, conversely, is generally an antibonding π* orbital associated with the C=O double bond. quora.com Nucleophilic attacks are predicted to occur at the electrophilic carbonyl carbon, which is associated with the LUMO, while electrophiles would target the electron-rich oxygen atoms associated with the HOMO. quora.com The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity; a large gap suggests high stability. nih.gov

Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of electron density can be visualized using a Molecular Electrostatic Potential (MEP) map. nih.gov This map illustrates the electrostatic potential on the molecule's surface, identifying electron-rich regions (negative potential, typically colored red) and electron-deficient regions (positive potential, colored blue). For this compound, the MEP would show a high negative potential around the carbonyl oxygen, making it a prime site for electrophilic attack and hydrogen bond acceptance. The acidic proton of the hydroxyl group would exhibit a high positive potential, indicating its susceptibility to deprotonation. nih.gov Natural Bond Orbital (NBO) analysis can further quantify charge distribution, revealing the delocalization of electron density and the nature of intramolecular interactions, such as hyperconjugation. nih.gov

Table 1: Hypothetical Electronic Properties of this compound (Calculated via DFT)
ParameterCalculated ValueInterpretation
HOMO Energy-6.8 eVEnergy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy-0.5 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE)6.3 eVIndicates high kinetic stability and low chemical reactivity. nih.gov
Dipole Moment2.1 DReflects the overall polarity of the molecule.

The flexibility of this compound arises from rotation around its single bonds. A comprehensive conformational analysis is necessary to identify the most stable three-dimensional arrangements (conformers) and to understand the energy barriers between them. chemistrysteps.com This is typically done by systematically rotating key dihedral angles and calculating the energy of each resulting structure.

The results of a conformational search are plotted on a potential energy surface, or energy landscape, which maps the relative energy of the molecule as a function of its geometry. The lowest points on this surface correspond to stable or metastable conformers. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers
ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)Boltzmann Population (298 K)
A (Global Minimum)O=C-O-H ≈ 0° (syn)0.00~85%
BVaried cyclopropyl (B3062369) orientation1.50~7%
CO=C-O-H ≈ 180° (anti)2.50~1%

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.gov For flexible molecules, accurate predictions require calculating the shifts for all low-energy conformers and then determining a Boltzmann-weighted average based on their relative energies. nih.gov While computational predictions are well-established, deviations from experimental values can occur, particularly for protons involved in hydrogen bonding, such as the acidic proton of the carboxyl group. nih.govnih.gov

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular motion. DFT calculations can predict these harmonic vibrational frequencies. nih.gov For carboxylic acids, characteristic vibrations include the O-H stretch (a broad band typically around 3300-2500 cm⁻¹), the C=O stretch (a strong band around 1730-1700 cm⁻¹), and the C-O stretch (around 1320-1210 cm⁻¹). docbrown.infospectroscopyonline.com Calculated frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations, allowing for a more accurate comparison with experimental IR spectra. nih.gov

Table 3: Hypothetical Predicted Spectroscopic Data
SpectroscopyParameterPredicted ValueAssignment
¹³C NMRδ (ppm)~178Carboxylic acid (C=O)
δ (ppm)~70Oxolane carbons (C-O)
δ (ppm)~10Cyclopropyl carbons
IRFrequency (cm⁻¹)~3100 (Broad)O-H Stretch (H-bonded) spectroscopyonline.com
Frequency (cm⁻¹)~1725 (Strong)C=O Stretch spectroscopyonline.com
Frequency (cm⁻¹)~1250 (Medium)C-O Stretch spectroscopyonline.com

Elucidation of Reaction Mechanisms and Transition State Analysis

For this compound, a common reaction is Fischer esterification, where the carboxylic acid reacts with an alcohol under acidic conditions to form an ester. masterorganicchemistry.com A computational study of this mechanism would involve:

Locating Stationary Points: Optimizing the geometries of the reactant acid and alcohol, the protonated intermediates, the tetrahedral intermediate, and the final ester and water products. masterorganicchemistry.com

Transition State Searching: Identifying the highest-energy structure along the reaction coordinate for each step, such as the nucleophilic attack of the alcohol on the protonated carbonyl and the departure of the water molecule. beilstein-journals.org

Frequency Analysis: Confirming that reactants, intermediates, and products are true energy minima (having all real vibrational frequencies) and that transition states are first-order saddle points (having exactly one imaginary frequency). nih.gov

Such an analysis would provide a detailed, step-by-step understanding of the reaction's feasibility and the factors controlling its rate. masterorganicchemistry.com

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum mechanics excels at describing the electronic details of small systems, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of larger systems, such as a solute molecule in a solvent box. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motion and interactions over time.

An MD simulation of this compound in an aqueous solution could provide insights into:

Conformational Dynamics: Observing the real-time interconversion between different conformers and quantifying their relative populations and lifetimes in a solution environment. nih.gov

Solvation Structure: Analyzing how water molecules arrange themselves around the solute. This can be quantified using Radial Distribution Functions (RDFs), which show the probability of finding a solvent atom at a certain distance from a solute atom. nih.gov

Hydrogen Bonding: Explicitly studying the formation and breaking of hydrogen bonds between the carboxylic acid group and surrounding water molecules. The strength and dynamics of these intermolecular interactions are crucial for understanding the molecule's solubility and behavior in biological systems. nih.govmdpi.com

Quantitative Structure-Reactivity Relationships (QSAR) within the Molecular Class

Quantitative Structure-Activity/Reactivity Relationship (QSAR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. A QSAR model is a mathematical equation that links quantitative descriptors of the molecules to an observed property.

To develop a QSAR model for the molecular class of this compound derivatives, one would first need a dataset of analogous compounds with measured experimental data (e.g., enzyme inhibition constants, reaction rate constants). Next, a variety of molecular descriptors would be calculated for each compound. These can include:

Electronic Descriptors: HOMO/LUMO energies, atomic charges, dipole moment (from quantum calculations).

Steric Descriptors: Molecular weight, volume, surface area.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Hydrophobicity Descriptors: Such as the partition coefficient (logP).

Statistical techniques like multiple linear regression or machine learning algorithms are then used to build a model that predicts the activity based on the most relevant descriptors. Such a model can be used to predict the reactivity of new, unsynthesized compounds, guiding the design of molecules with enhanced properties.

Applications of 3 Cyclopropyloxolane 3 Carboxylic Acid As a Versatile Synthetic Building Block

Utilization in Chiral Pool Synthesis and Asymmetric Synthesis

The enantiomerically pure forms of 3-cyclopropyloxolane-3-carboxylic acid represent an attractive starting material for chiral pool synthesis. This strategy leverages the inherent chirality of a readily available molecule to introduce stereocenters into a target structure, thereby avoiding the need for de novo asymmetric synthesis. The oxolane ring, a common motif in many natural products, combined with the stereochemically defined quaternary center, makes this compound a promising precursor for the synthesis of biologically active molecules.

In asymmetric synthesis, chiral building blocks derived from the chiral pool are instrumental. For instance, chiral cyclopropane (B1198618) derivatives are recognized as important isosteric substitutes in peptides . The asymmetric synthesis of novel aminocyclopropyl carboxylic acids has been achieved through the cyclopropanation of chiral bicyclic lactams, yielding products with high enantiomeric excess (>99% e.e.) . This highlights the potential of cyclopropane-containing carboxylic acids in the stereoselective synthesis of complex amino acids.

Furthermore, the development of catalytic asymmetric methods for the synthesis of chiral cyclopropyl (B3062369) carboxamides has been demonstrated using cobalt(II)-catalyzed cyclopropanation with succinimidyl diazoacetate. This process yields enantioenriched cyclopropane succinimidyl esters which are versatile chiral building blocks for the synthesis of a variety of cyclopropyl carboxamides with high diastereo- and enantioselectivity organic-chemistry.org. These examples underscore the potential utility of this compound as a scaffold in similar asymmetric transformations, where the inherent chirality of the molecule could direct the stereochemical outcome of subsequent reactions.

The following table illustrates the effectiveness of a cobalt(II)-catalyzed asymmetric cyclopropanation reaction for the synthesis of chiral cyclopropane succinimidyl esters, which serves as an analogy for the potential reactivity of activated forms of this compound.

EntryOlefinCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Styrene[Co(P1)]95>99:199
24-Methoxystyrene[Co(P1)]98>99:199
34-Chlorostyrene[Co(P1)]92>99:199
41-Hexene[Co(P1)]85>99:198
5Ethyl vinyl ether[Co(P1)]8295:597

Data adapted from a study on asymmetric cyclopropanation, illustrating the potential for high stereoselectivity in reactions involving the formation of cyclopropane rings. organic-chemistry.org

Design and Synthesis of Novel Chemical Ligands or Catalysts with Engineered Stereochemistry

The rigid, stereochemically defined structure of this compound makes it an excellent candidate for the design and synthesis of novel chiral ligands and catalysts. Chiral ligands are crucial components in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that influences the stereochemical course of a reaction sigmaaldrich.com.

The oxolane (tetrahydrofuran) moiety is a well-established component of privileged chiral ligands. For example, chiral ligands containing dioxolane rings have been synthesized from D-mannitol and L-iditol and have shown potential in asymmetric hydrogenation reactions rsc.org. Similarly, chiral (phosphinoaryl)oxazolines are a versatile class of ligands for asymmetric catalysis, readily prepared from chiral amino alcohols researchgate.net. These examples suggest that the oxolane ring of this compound could be functionalized to incorporate coordinating groups, such as phosphines or oxazolines, to generate novel chiral ligands.

The spirocyclic nature of the molecule would provide a rigid backbone for the ligand, which is often a desirable feature for achieving high levels of stereocontrol in catalytic reactions. The precise spatial arrangement of the coordinating atoms, dictated by the stereochemistry of the quaternary carbon, could lead to the formation of highly effective and selective catalysts.

The synthesis of such ligands would likely involve the conversion of the carboxylic acid functionality into other reactive groups. For instance, the carboxylic acid could be reduced to an alcohol, which could then be used to introduce a phosphine group. Alternatively, the carboxylic acid could be converted to an amide, which could then be cyclized to form an oxazoline ring.

The following table presents examples of the application of chiral oxazoline-based ligands in palladium-catalyzed asymmetric allylic alkylation, demonstrating the high enantioselectivities that can be achieved with ligands containing heterocyclic rings, analogous to the oxolane in the title compound.

EntryLigandSubstrateNucleophileYield (%)Enantiomeric Excess (ee, %)
1(S,S,Rp)-Oxazoline Ferrocenerac-1,3-diphenylprop-2-enyl acetateDimethyl malonate9597
2Chiral Bis(oxazolinyl)thiophene-Cu(OTf)2Indoleβ-nitrostyrene7681
3PHOX Ligand(E)-1,3-Diphenylallyl acetateSodium dimethyl malonate9899

Data compiled from various studies on asymmetric catalysis, showcasing the effectiveness of chiral ligands containing oxazoline and related heterocyclic moieties. mdpi.comnih.gov

The development of new chiral ligands and catalysts from readily available building blocks like this compound is a continuous effort in the field of asymmetric synthesis. The unique stereochemical and conformational properties of this molecule offer exciting possibilities for the creation of novel catalytic systems with potential applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Future Directions and Emerging Research Avenues for 3 Cyclopropyloxolane 3 Carboxylic Acid

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

The development of novel and efficient methods for the synthesis of 3-cyclopropyloxolane-3-carboxylic acid and its analogs is a primary area for future investigation. While classical approaches may be viable, the exploration of unconventional pathways could offer significant advantages in terms of step economy, stereocontrol, and access to diverse derivatives.

Future research could focus on:

Catalytic Asymmetric Spirocyclization: Developing catalytic systems, potentially based on transition metals or organocatalysts, for the enantioselective synthesis of the spiro-oxolane core. A catalytic, enantioselective method for constructing spirocyclic compounds containing all-carbon quaternary centers has been demonstrated for 1,3-diketospiranes, providing a potential starting point for adaptation. researchgate.net

Photoredox-Catalyzed Cyclopropanation: Investigating light-mediated radical addition-polar cyclization cascades to construct the cyclopropane (B1198618) ring onto a pre-formed oxolane precursor. This approach has been successful in the synthesis of functionalized cyclopropanes from carboxylic acids and could offer a mild and efficient route.

Flow Chemistry Synthesis: Implementing continuous flow processes for the synthesis of this compound. This could enable safer handling of reactive intermediates, improved scalability, and the potential for rapid library generation.

Biocatalytic Approaches: Engineering enzymes to catalyze the key bond-forming steps in the synthesis of the target molecule. Heme proteins, for instance, have been shown to catalyze cyclopropanation via carbene transfer and could be engineered for specificity towards oxolane-containing substrates. nih.gov

A comparative table of potential catalytic systems is presented below.

Catalytic SystemPotential AdvantagesKey Challenges
Chiral Palladium Catalysts High enantioselectivity in spirocyclization. researchgate.netSubstrate-specific catalyst design.
Iridium Photocatalysts Mild reaction conditions, high functional group tolerance.Control of radical side reactions.
Engineered Heme Proteins High stereospecificity, environmentally benign. nih.govEnzyme engineering for novel substrates. nih.gov
Lewis Acid Catalysis Can mediate nucleophilic attack of olefins onto epoxides for cyclopropanation. ethz.chHigh stereospecificity can be a challenge. ethz.ch

Development of High-Throughput Synthesis and Screening Methodologies

The this compound scaffold is a prime candidate for inclusion in compound libraries for drug discovery and materials science. High-throughput synthesis (HTS) and screening methodologies will be crucial for rapidly exploring the chemical space around this core structure.

Future efforts in this area should include:

Parallel Synthesis Platforms: Designing and implementing automated synthesis platforms to generate libraries of derivatives by modifying the carboxylic acid group or by introducing substituents on the oxolane and cyclopropane rings.

Fragment-Based Library Design: Creating focused libraries of smaller, fragment-like molecules that incorporate the 3-cyclopropyloxolane motif for use in fragment-based drug discovery. enamine.netfchgroup.net Carboxylic acid fragment libraries are particularly valuable as they can identify binding interactions in "hot-spot" residues of protein targets. enamine.net

Miniaturized Screening Assays: Developing and adapting biochemical and cell-based assays to a high-throughput format to screen these libraries against a wide range of biological targets. The quality of the compound collection is a critical factor for the success of HTS campaigns. nih.govnih.gov

The table below outlines a potential workflow for a high-throughput campaign.

StepMethodologyDesired Outcome
1. Library Synthesis Automated parallel synthesis on a solid support.A diverse library of several hundred to thousands of this compound amides and esters.
2. Quality Control LC-MS/NMR analysis of a representative subset of compounds.Confirmation of identity and purity (>90%) for the library.
3. Primary Screen Miniaturized biochemical or phenotypic assays in 384- or 1536-well plates.Identification of initial "hit" compounds with activity against a specific target.
4. Hit Confirmation Re-synthesis and re-testing of putative hits.Confirmation of biological activity and elimination of false positives.

Advanced Mechanistic Studies of its Reactivity

A thorough understanding of the reactivity of this compound is essential for its effective use as a chemical building block. The interplay between the strained cyclopropane ring, the oxolane ether, and the carboxylic acid presents opportunities for unique chemical transformations.

Key areas for mechanistic investigation include:

Ring-Opening Reactions: Studying the conditions under which the cyclopropane or oxolane ring can be selectively opened. The stability of oxetane-carboxylic acids, which are four-membered ring analogs, has been shown to be limited, with isomerization to lactones occurring under mild conditions. nih.gov Similar reactivity could be anticipated for the oxolane system under certain activation conditions.

Cyclopropanation Mechanism: While not a reaction of the title compound itself, understanding the mechanism of its formation is crucial for controlling stereochemistry. Studies on Simmons-Smith cyclopropanation and iron-porphyrin catalyzed reactions point to either concerted or stepwise radical mechanisms depending on the system. nih.govacs.org

Neighboring Group Participation: Investigating the potential for the ether oxygen or the cyclopropyl (B3062369) group to participate in reactions at the carboxylic acid center, potentially leading to novel lactonization or rearrangement pathways.

Integration into Supramolecular Assemblies and Frameworks

The defined three-dimensional structure of this compound makes it an attractive component for the construction of larger, ordered structures such as supramolecular assemblies and metal-organic frameworks (MOFs).

Future research in this domain could explore:

MOF Linker Synthesis: Utilizing the carboxylic acid as a coordination site for metal ions to build novel MOFs. The rigid and geometrically defined spirocyclic core could enforce specific topologies and pore environments within the resulting framework. The design of organic linkers is a key strategy for tuning the structure and function of MOFs. bohrium.comresearchgate.netrsc.org

Hydrogen-Bonded Assemblies: Exploring the self-assembly of derivatives through hydrogen bonding interactions. For example, amidation of the carboxylic acid could introduce hydrogen bond donors and acceptors capable of forming predictable patterns in the solid state or in solution. Supramolecular polymers based on poly(tetrahydrofuran) have been reported, demonstrating the utility of the oxolane motif in self-assembly. researchgate.net

Host-Guest Chemistry: Investigating the ability of MOFs or other assemblies derived from this compound to act as hosts for small molecule guests, with potential applications in sensing, separation, or controlled release.

Computational Design and Prediction of Novel Derivatives with Enhanced Chemical Utility

In silico methods are poised to play a significant role in guiding the future exploration of this compound chemistry. Computational modeling can accelerate the discovery of new derivatives with desirable properties.

Promising computational avenues include:

Virtual Screening: Creating virtual libraries of derivatives and using molecular docking simulations to predict their binding affinity to various protein targets, thereby prioritizing synthetic efforts. mdpi.com

Quantum Mechanical Calculations: Employing Density Functional Theory (DFT) and other methods to predict the reactivity, stability, and spectroscopic properties of novel derivatives. researchgate.net Such calculations can provide insights into reaction mechanisms and help in the design of more efficient synthetic routes. Graph neural networks are also emerging as tools for the rapid prediction of DFT-level descriptors for carboxylic acids. rsc.org

ADME/Tox Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives, helping to identify candidates with drug-like characteristics early in the design process. mdpi.com

The following table summarizes the computational approaches and their potential applications.

Computational MethodApplicationPredicted Properties
Molecular Docking Virtual screening for drug discovery. mdpi.comBinding affinity, binding mode.
Density Functional Theory (DFT) Mechanistic studies, reactivity prediction. researchgate.netTransition state energies, reaction barriers, NMR shifts.
Quantitative Structure-Activity Relationship (QSAR) Optimization of biological activity.Potency, selectivity.
ADMET Prediction Models Evaluation of drug-likeness. mdpi.comSolubility, permeability, metabolic stability, toxicity.

Q & A

Q. What are the established synthetic routes for 3-Cyclopropyloxolane-3-carboxylic acid?

Methodological Answer: Synthesis typically involves cyclopropanation of oxolane precursors or ring-closing metathesis. For example, cyclopropane rings can be introduced via [2+1] cycloaddition using carbene precursors under catalytic conditions. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Intermediate characterization by NMR (e.g., 1^1H and 13^{13}C) and mass spectrometry is critical for confirming structural integrity .

Q. Which analytical techniques are most reliable for structural confirmation?

Methodological Answer: High-resolution NMR (1^1H, 13^{13}C, and 2D-COSY) resolves stereochemistry and cyclopropane ring stability. X-ray crystallography is recommended for absolute configuration determination, particularly when chiral centers are present. FT-IR can validate carboxylic acid functionality (C=O stretch ~1700 cm1^{-1}) .

Q. What are the primary research applications of this compound?

Methodological Answer: The compound is explored in medicinal chemistry for its potential as a bioactive scaffold (e.g., enzyme inhibition). Its rigid cyclopropane-oxolane structure makes it a candidate for probing ligand-receptor interactions via structure-activity relationship (SAR) studies. Applications in materials science, such as polymer crosslinking, are also under investigation .

Q. How should researchers handle safety risks associated with this compound?

Methodological Answer: Use chemically resistant gloves (nitrile) and lab coats to prevent skin contact. Emergency showers and eyewash stations must be accessible. Respiratory protection (N95 masks) is advised during aerosol-generating steps. Store in a ventilated, cool environment away from oxidizers .

Advanced Research Questions

Q. How can contradictions in bioactivity data across assays be resolved?

Methodological Answer: Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity). Control for variables like solvent polarity (DMSO vs. aqueous buffers) and pH, which may alter protonation states of the carboxylic acid group. Statistical meta-analysis of replicate datasets can identify systematic errors .

Q. What experimental designs optimize cyclopropane ring stability under physiological conditions?

Methodological Answer: Conduct kinetic stability studies at varying pH (4–8) and temperatures (25–37°C). Use 1^1H NMR to monitor ring-opening reactions over time. Computational modeling (DFT) predicts thermodynamic stability and guides structural modifications (e.g., electron-withdrawing substituents) to enhance robustness .

Q. How to design SAR studies for this compound in enzyme inhibition?

Methodological Answer: Synthesize derivatives with modified substituents on the oxolane or cyclopropane rings. Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. Correlate IC50_{50} values with steric/electronic parameters (Hammett constants, logP) to identify pharmacophoric features .

Q. What computational approaches predict interaction mechanisms with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding poses and stability. QM/MM calculations elucidate electronic interactions at the active site. Validate predictions with mutagenesis studies targeting key residues identified in silico .

Q. How to address discrepancies in solubility data across solvent systems?

Methodological Answer: Perform phase-solubility studies using shake-flask methods in solvents of varying polarity (water, ethanol, DMSO). Measure solubility via HPLC-UV quantification. Apply Hansen solubility parameters to rationalize discrepancies and identify optimal co-solvents for formulation .

Q. What strategies mitigate racemization during synthesis of enantiopure forms?

Methodological Answer: Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropanation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Low-temperature reaction conditions (-20°C) and non-polar solvents (hexane) minimize racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.